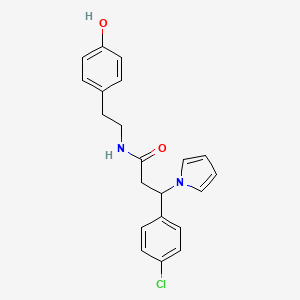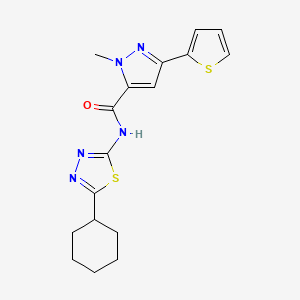
3-(4-Chlorophenyl)-N-(4-hydroxyphenethyl)-3-(1H-pyrrol-1-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-N-(4-hydroxyphenethyl)-3-(1H-pyrrol-1-YL)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with a chlorophenyl group, a hydroxyphenethyl group, and a pyrrole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-N-(4-hydroxyphenethyl)-3-(1H-pyrrol-1-YL)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Amide Bond: This can be achieved by reacting an appropriate acid chloride with an amine under basic conditions.
Introduction of the Pyrrole Ring: This step might involve the cyclization of a suitable precursor.
Substitution Reactions: Introducing the chlorophenyl and hydroxyphenethyl groups through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenethyl group can undergo oxidation to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Pharmacological Research: Studied for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-N-(4-hydroxyphenethyl)-3-(1H-pyrrol-1-YL)propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-N-(4-hydroxyphenethyl)-3-(1H-pyrrol-1-YL)propanamide: Unique due to its specific substitution pattern and combination of functional groups.
Other Amides: Compounds with similar amide bonds but different substituents.
Phenethylamines: Compounds with similar phenethyl groups but different core structures.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H21ClN2O2 |
|---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C21H21ClN2O2/c22-18-7-5-17(6-8-18)20(24-13-1-2-14-24)15-21(26)23-12-11-16-3-9-19(25)10-4-16/h1-10,13-14,20,25H,11-12,15H2,(H,23,26) |
InChI Key |
JIYUFIFOYOOVNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)NCCC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-2-phenyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B10984376.png)
![3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B10984387.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)propanamide](/img/structure/B10984390.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B10984394.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[1-(3-methylbutyl)-1H-indol-5-yl]acetamide](/img/structure/B10984402.png)
![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10984414.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide](/img/structure/B10984418.png)
![N-cyclopropyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10984427.png)
![N-{4-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10984430.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(7-methoxyquinolin-3-yl)acetamide](/img/structure/B10984436.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide](/img/structure/B10984439.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide](/img/structure/B10984444.png)
![5,6-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10984446.png)
